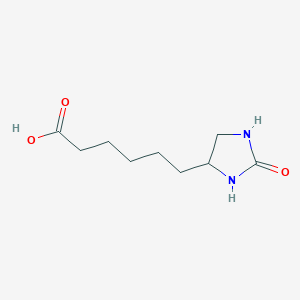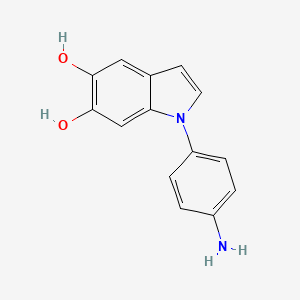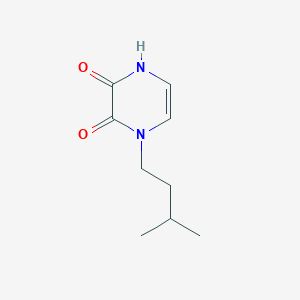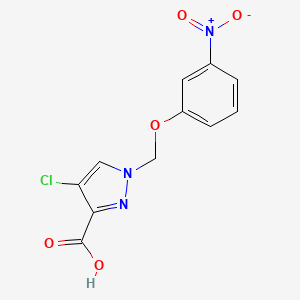
6-(2-Oxoimidazolidin-4-yl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Oxoimidazolidin-4-yl)hexanoic acid is a heterocyclic compound with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol . This compound is characterized by the presence of an imidazolidinone ring fused to a hexanoic acid chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Oxoimidazolidin-4-yl)hexanoic acid typically involves the reaction of hexanoic acid derivatives with imidazolidinone precursors under controlled conditions. One common method involves the use of hexanoic acid chloride, which reacts with imidazolidinone in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Oxoimidazolidin-4-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The imidazolidinone ring can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of alkylated imidazolidinone derivatives.
Applications De Recherche Scientifique
6-(2-Oxoimidazolidin-4-yl)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-(2-Oxoimidazolidin-4-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazolidinone ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. This compound can also act as a ligand, binding to metal ions and influencing their catalytic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dethiobiotin: A compound with a similar imidazolidinone ring structure but with different functional groups.
Biotin: Contains a similar hexanoic acid chain but with a different heterocyclic ring.
Imidazolidinone derivatives: Various compounds with modifications to the imidazolidinone ring or the hexanoic acid chain.
Uniqueness
6-(2-Oxoimidazolidin-4-yl)hexanoic acid is unique due to its specific combination of the imidazolidinone ring and hexanoic acid chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications .
Propriétés
Numéro CAS |
51775-26-9 |
|---|---|
Formule moléculaire |
C9H16N2O3 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
6-(2-oxoimidazolidin-4-yl)hexanoic acid |
InChI |
InChI=1S/C9H16N2O3/c12-8(13)5-3-1-2-4-7-6-10-9(14)11-7/h7H,1-6H2,(H,12,13)(H2,10,11,14) |
Clé InChI |
XLSSQNJMENVFNN-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(=O)N1)CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945765.png)


![[1,1'-Bidibenzo[b,d]thiophene]-2,2'-diamine](/img/structure/B12945783.png)





![(R)-1,1'-(5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea)](/img/structure/B12945826.png)

![2-((5-Amino-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12945843.png)

